Saturation State Differentiation: Octahydro-1-benzofuran-4-amine vs. Unsaturated Benzofuran-4-amine in Drug Scaffold Design
The fully saturated octahydrobenzofuran core (CAS 1394040-97-1) contains three stereocenters and adopts a non-planar, three-dimensional conformation, in contrast to the completely planar aromatic benzofuran-4-amine analog (CAS 412336-07-3) which contains zero stereocenters [1]. This sp³-rich character has been explicitly recognized in the literature as a strategic advantage for exploring underexplored chemical space in pharmaceutical discovery [2]. The octahydrobenzofuran scaffold's increased fraction of sp³-hybridized carbons (Fsp³ = 1.0 for the bicyclic core, versus Fsp³ = 0.0 for aromatic benzofuran) correlates with improved clinical success rates in drug development pipelines .
| Evidence Dimension | Stereocenter count and molecular three-dimensionality |
|---|---|
| Target Compound Data | Three stereocenters; fully saturated bicyclic core; Fsp³ ≈ 1.0 for core scaffold |
| Comparator Or Baseline | Benzofuran-4-amine (CAS 412336-07-3): Zero stereocenters; planar aromatic core; Fsp³ = 0.0 for core scaffold |
| Quantified Difference | Absolute difference of three stereocenters; qualitative shift from planar aromatic to non-planar saturated scaffold |
| Conditions | Structural comparison based on molecular formula and PubChem structural data |
Why This Matters
Procurement of the saturated octahydro variant rather than the aromatic analog is mandated for any medicinal chemistry campaign targeting three-dimensional molecular recognition or seeking to improve physicochemical properties associated with higher Fsp³ scaffolds.
- [1] GLPBIO. 1-Benzofuran-4-amine (CAS 412336-07-3). Product Data Sheet. View Source
- [2] T. Wagener et al. Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition. 2021;60(24):13677-13681. View Source
